An In-depth Technical Guide to the Crystalline Structures of Aluminum Calcium Silicates
An In-depth Technical Guide to the Crystalline Structures of Aluminum Calcium Silicates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum calcium silicates are a diverse group of minerals with significant industrial and geological importance. Their crystalline structures, governed by the arrangement of silicate (B1173343) tetrahedra and the coordination of aluminum and calcium ions, give rise to a wide range of physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structures of several key aluminum calcium silicate minerals. The information presented herein is intended for researchers, scientists, and professionals in fields such as materials science, geology, and drug development, where a detailed understanding of these structures is crucial.
This guide delves into the crystallographic parameters, atomic arrangements, and the experimental methodologies used to elucidate these complex structures. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for structure determination are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.
Crystalline Structures of Key Aluminum Calcium Silicate Minerals
The following sections provide detailed crystallographic information for six prominent aluminum calcium silicate minerals: Anorthite (B1171534), Gehlenite, Grossular, Prehnite, Epidote, and Lawsonite.
Anorthite
Anorthite is the calcium-rich end-member of the plagioclase feldspar (B12085585) series, which are tectosilicates. Its structure is characterized by a three-dimensional framework of corner-sharing SiO₄ and AlO₄ tetrahedra.[1]
Gehlenite
Gehlenite is a member of the melilite group and is classified as a sorosilicate, containing [Si₂O₇] groups.[2] The structure consists of sheets of corner-sharing AlO₄ and SiO₄ tetrahedra.[2]
Grossular
Grossular is a calcium-aluminum species of the garnet group, which are nesosilicates with isolated [SiO₄] tetrahedra.[3] It has a cubic crystal system.[3]
Prehnite
Prehnite is an inosilicate with a structure that is transitional to a phyllosilicate.[4] It crystallizes in the orthorhombic system and its structure contains sheets of SiO₄ and AlO₄ tetrahedra.[4][5]
Epidote
Epidote is a sorosilicate characterized by isolated [SiO₄] tetrahedra and [Si₂O₇] groups.[6][7] Its monoclinic structure consists of chains of edge-sharing AlO₆ and AlO₄(OH)₂ octahedra linked by the silicate groups.[7][8]
Lawsonite
Lawsonite is a sorosilicate that is notable for its high-pressure, low-temperature stability.[9] Its orthorhombic structure contains chains of edge-sharing Al(O,OH)₆ octahedra linked by [Si₂O₇] groups.[9]
Data Presentation: Crystallographic Parameters
The following tables summarize the key crystallographic data for the discussed aluminum calcium silicate minerals.
Table 1: General and Crystallographic Data for Selected Aluminum Calcium Silicate Minerals
| Mineral Name | Chemical Formula | Crystal System | Space Group |
| Anorthite | CaAl₂Si₂O₈ | Triclinic | P1 |
| Gehlenite | Ca₂Al(AlSiO₇) | Tetragonal | P42₁m |
| Grossular | Ca₃Al₂(SiO₄)₃ | Cubic | Ia3d |
| Prehnite | Ca₂Al(AlSi₃O₁₀)(OH)₂ | Orthorhombic | P2cm |
| Epidote | Ca₂(Al,Fe³⁺)₃(SiO₄)(Si₂O₇)O(OH) | Monoclinic | P2₁/m |
| Lawsonite | CaAl₂(Si₂O₇)(OH)₂·H₂O | Orthorhombic | Cmcm |
Table 2: Unit Cell Parameters for Selected Aluminum Calcium Silicate Minerals
| Mineral Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Anorthite | 8.182(6) | 12.883(4) | 7.092(4) | 93.19(4) | 115.91(4) | 91.18(4) |
| Gehlenite | 7.6850(4) | 7.6850(4) | 5.0636(3) | 90 | 90 | 90 |
| Grossular | 11.846(1) | 11.846(1) | 11.846(1) | 90 | 90 | 90 |
| Prehnite | 4.646(2) | 5.491(3) | 18.52(3) | 90 | 90 | 90 |
| Epidote | 8.859 | 5.612 | 10.238 | 90 | 115.457 | 90 |
| Lawsonite | 5.847 | 8.79 | 13.128 | 90 | 90 | 90 |
Experimental Protocols
The determination of the crystalline structures of aluminum calcium silicate minerals predominantly relies on single-crystal X-ray diffraction (XRD) and powder X-ray diffraction with Rietveld refinement.
Generalized Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) without visible defects is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or in a capillary.
-
Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[10] The unit cell parameters are determined from a preliminary set of reflections. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the diffracted X-rays being recorded by a detector (e.g., a CCD or CMOS detector).[11]
-
Data Reduction: The raw diffraction data is processed to correct for factors such as Lorentz polarization, absorption, and background scattering. The intensities of the reflections are integrated to produce a list of hkl indices and their corresponding structure factor amplitudes.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial structural model is refined using a least-squares method, where the atomic coordinates, displacement parameters, and site occupancies are adjusted to minimize the difference between the observed and calculated structure factors.
Generalized Protocol for Powder X-ray Diffraction and Rietveld Refinement
-
Sample Preparation: The mineral sample is ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.[12] The powder is then packed into a sample holder.[13]
-
Data Collection: The powder diffraction pattern is collected using a powder diffractometer with a known X-ray wavelength (e.g., Cu Kα). The data is collected over a wide range of 2θ angles.
-
Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure from powder diffraction data.[14] The process involves:
-
Initial Model: A starting structural model, including space group, approximate lattice parameters, and atomic positions, is required.
-
Profile Fitting: A calculated diffraction pattern is generated based on the structural model and instrumental parameters. The peak shapes are typically modeled using functions like the pseudo-Voigt or Pearson VII function.
-
Least-Squares Refinement: The structural and instrumental parameters are refined by minimizing the difference between the observed and calculated diffraction patterns using a least-squares algorithm.[14] Parameters refined include lattice parameters, atomic coordinates, site occupancies, and thermal parameters.
-
Mandatory Visualizations
References
- 1. A high-pressure structural study of lawsonite using angle-dispersive powder-diffraction methods with synchrotron radiation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 2. minsocam.org [minsocam.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Single crystal X-ray and electron microprobe study of Al/Si-disordered anorthite with low content of albite | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ALEX STREKEISEN-Epidote- [alexstrekeisen.it]
- 8. researchgate.net [researchgate.net]
- 9. minsocam.org [minsocam.org]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]
